Bifeprunox - 350992-10-8

Bifeprunox

Catalog Number: EVT-373498
CAS Number: 350992-10-8
Molecular Formula: C24H23N3O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bifeprunox is a chemical compound designed for scientific research, particularly in the field of neuroscience. [] It belongs to the class of atypical antipsychotics, which are compounds known to interact with dopamine and serotonin receptors in the brain. [] Bifeprunox is of interest to researchers for its potential to elucidate the complex interplay of neurotransmitters in brain function and to investigate its potential in addressing neurological disorders. []

Aripiprazole

Compound Description: Aripiprazole, like bifeprunox, is an atypical antipsychotic drug. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. [, , , , , , , , ] Aripiprazole is considered a third-generation antipsychotic and is known for its relatively low risk of extrapyramidal side effects. [, , , ]

Relevance: Aripiprazole is often compared to bifeprunox in studies investigating the effects of partial D2 and 5-HT1A receptor agonists on schizophrenia and other mental disorders. [, , , , , , , , ] While both drugs share a similar pharmacological profile, they exhibit differences in potency, efficacy, and intrinsic activity at these receptors. [, , , , , ] Research suggests that aripiprazole might have a lower intrinsic activity at D2 receptors compared to bifeprunox, potentially contributing to its different side effect profile and clinical efficacy. [, , , ]

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug that acts as a dopamine D2 receptor antagonist. [, , , , , , , , ] Unlike bifeprunox, haloperidol is a first-generation antipsychotic and is associated with a higher risk of extrapyramidal side effects. [, , ]

Relevance: Haloperidol serves as a reference compound in many studies comparing the effects of bifeprunox and other novel antipsychotics to traditional D2 receptor antagonists. [, , , , , , , , ] These comparative studies help to elucidate the unique pharmacological profile of bifeprunox and its potential advantages in treating schizophrenia.

Brexpiprazole

Compound Description: Brexpiprazole is a newer atypical antipsychotic drug that, like aripiprazole and bifeprunox, acts as a partial agonist at dopamine D2 receptors. [, ] Brexpiprazole also exhibits high affinity for serotonin 5-HT1A receptors as a partial agonist and acts as a potent antagonist at 5-HT2A, alpha 1b, and 2c adrenoceptors. []

Lumateperone

Compound Description: Lumateperone is a novel compound under development for treating schizophrenia, bipolar depression, and other neuropsychiatric disorders. [] It exhibits high affinity for dopamine D2 receptors and acts as a postsynaptic D2 antagonist and a presynaptic D2 partial agonist. []

Relevance: Lumateperone's unique dual action at D2 receptors distinguishes it from bifeprunox. [] While bifeprunox primarily acts as a partial agonist, lumateperone demonstrates a combination of antagonist and partial agonist activities, potentially leading to distinct therapeutic effects in the treatment of schizophrenia. []

Bifeprunox Mesylate

Compound Description: Bifeprunox mesylate is the mesylate salt form of bifeprunox. [] This salt form is commonly used in pharmaceutical formulations to improve stability, solubility, and other pharmaceutical properties of the drug.

Relevance: Bifeprunox mesylate represents the specific form of bifeprunox investigated in clinical trials and considered for pharmaceutical development. []

(+)-8-hydroxy-2-(di-n-propylamino)tetralin ((+)8-OH-DPAT)

Compound Description: (+)-8-hydroxy-2-(di-n-propylamino)tetralin ((+)8-OH-DPAT) is a selective serotonin 5-HT1A receptor agonist. []

Relevance: (+)8-OH-DPAT is used as a pharmacological tool in studies investigating the role of 5-HT1A receptor activation in the effects of bifeprunox and other antipsychotic drugs. [] By comparing the effects of bifeprunox to those of a selective 5-HT1A agonist, researchers can better understand the contribution of 5-HT1A receptor activation to its pharmacological profile.

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY100635)

Compound Description: WAY100635 is a selective serotonin 5-HT1A receptor antagonist. []

Relevance: WAY100635 is often utilized in conjunction with 5-HT1A receptor agonists, like (+)8-OH-DPAT or bifeprunox, to confirm the involvement of 5-HT1A receptors in observed pharmacological effects. [] For instance, if WAY100635 blocks the effects of bifeprunox on dopamine or serotonin release, it suggests that those effects are mediated through 5-HT1A receptors.

Other Relevant Compounds:

  • N-Desmethylclozapine (NDMC): A metabolite of clozapine and a partial agonist at dopamine D2 receptors. []
  • Preclamol: A partial agonist at dopamine D2 receptors. [, , ]
  • S33592: A candidate antipsychotic and a partial agonist at dopamine D2 receptors. []
  • Sarizotan: An antidyskinetic agent and a partial agonist at dopamine D2 receptors. [, ]
  • SLV313: A novel antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , , ]
  • SSR181507: A novel antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , , ]
  • F15063: A novel antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, ]
Overview

Bifeprunox is a novel antipsychotic agent primarily developed for the treatment of schizophrenia. It is classified as a dopamine D2 receptor partial agonist, which distinguishes it from traditional antipsychotics that typically act as antagonists. The compound was designed to provide therapeutic benefits with potentially fewer side effects, particularly extrapyramidal symptoms associated with many antipsychotic medications. Research into bifeprunox has indicated its efficacy in modulating dopaminergic activity, making it a candidate for addressing various dopamine-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of bifeprunox involves several key steps that utilize established organic chemistry techniques. The process typically starts with the reaction of specific phenolic compounds with reagents such as pyridine and sulfur trioxide, leading to the formation of various derivatives. For instance, one synthetic route involves heating a suspension of pyridine and sulfur trioxide, followed by the addition of a phenolic compound in a controlled manner. The reaction mixture is then subjected to further purification steps, including filtration and drying under vacuum conditions to yield the final product .

Notably, the synthesis can yield different polymorphic forms of bifeprunox, which may exhibit varying solubility and stability characteristics. Additionally, isotopically-labeled variants have been developed for use in positron emission tomography (PET) studies, aiding in the investigation of the drug's pharmacokinetics and receptor binding profiles .

Molecular Structure Analysis

Structure and Data

Bifeprunox's molecular structure can be represented by its chemical formula C19H24N4OC_{19}H_{24}N_{4}O. The compound features a piperazine ring connected to a substituted phenyl group, which is crucial for its interaction with dopamine receptors. The structural configuration allows for selective binding to the D2 receptor while exhibiting partial agonist activity.

The molecular weight of bifeprunox is approximately 312.42 g/mol, and its structural characteristics contribute to its pharmacological profile by influencing its lipophilicity and receptor affinity .

Chemical Reactions Analysis

Reactions and Technical Details

Bifeprunox undergoes various chemical reactions that are essential for its synthesis and functional activity. Key reactions include:

  • N-oxidation: This modification can enhance the compound's binding affinity to dopamine receptors.
  • Sulfation: The introduction of sulfate groups can alter solubility and receptor interaction dynamics.
  • Hydration: Bifeprunox can form hydrates or solvates with common organic solvents, which may affect its stability and bioavailability .

These reactions are critical in optimizing the pharmacological properties of bifeprunox and ensuring its efficacy as an antipsychotic.

Mechanism of Action

Process and Data

Bifeprunox acts primarily as a partial agonist at dopamine D2 receptors. This mechanism involves binding to the receptor site and modulating its activity rather than completely blocking it, as seen with traditional antagonists. Research indicates that bifeprunox can stimulate dopamine release in a dose-dependent manner while simultaneously reducing serotonin levels in certain brain regions .

The compound's unique action profile allows it to alleviate symptoms of schizophrenia without inducing significant extrapyramidal side effects. Studies using microdialysis techniques have demonstrated that bifeprunox effectively increases striatal levels of L-3,4-dihydroxyphenylalanine, suggesting enhanced dopaminergic activity under specific conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bifeprunox exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: Stability can vary depending on polymorphic form; certain forms are more stable under specific conditions.

The pharmacokinetic profile indicates that bifeprunox has a plasma half-life of approximately 9 hours, with effective D2 receptor occupancy observed at doses greater than 10 mg . This pharmacokinetic behavior is crucial for determining dosing regimens in clinical settings.

Applications

Scientific Uses

Bifeprunox has been primarily explored for its potential application in treating schizophrenia due to its unique mechanism of action as a partial agonist at dopamine receptors. Beyond schizophrenia, research has suggested possible applications in treating other neuropsychiatric disorders where dopaminergic modulation is beneficial.

Properties

CAS Number

350992-10-8

Product Name

Bifeprunox

IUPAC Name

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)

InChI Key

CYGODHVAJQTCBG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Synonyms

ifeprunox
bifeprunox mesilate
DU-127090
DU127090

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.